molecular formula C19H24FN3O3 B7026452 N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B7026452
M. Wt: 361.4 g/mol
InChI Key: PLJPGJWAPWIUIB-UHFFFAOYSA-N
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Description

  • React the oxane intermediate with 1,3,5-trimethylpyrazole-4-carboxylic acid or its derivative.
  • Reaction conditions: Coupling reagents (e.g., EDCI, HOBt) and base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Properties

IUPAC Name

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-12-16(13(2)23(3)22-12)18(24)21-19(8-10-26-11-9-19)14-6-5-7-15(25-4)17(14)20/h5-7H,8-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJPGJWAPWIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

  • Step 1: Synthesis of the Fluorinated Aromatic Intermediate

    • React 2-fluoro-3-methoxyphenylboronic acid with an appropriate aryl halide under palladium-catalyzed conditions.
    • Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
  • Step 2: Formation of the Oxane Ring

    • Cyclization of the fluorinated aromatic intermediate with a suitable diol or epoxide to form the oxane ring.
    • Reaction conditions: Acid catalyst (e.g., sulfuric acid) and heat.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMF, DMSO) with or without a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and pyrazole carboxamide moiety enable it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a fluorinated aromatic ring, an oxane ring, and a pyrazole carboxamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

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